molecular formula C15H22N2 B1363728 Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine CAS No. 885951-14-4

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine

Cat. No. B1363728
M. Wt: 230.35 g/mol
InChI Key: XCHQBHYCKBTAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine, commonly known as MPAA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPAA is a derivative of indanamine, which is a class of psychoactive compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine involves the reaction of indan-1-carboxaldehyde with methylamine and 1-pyrrolidinecarboxaldehyde in the presence of a reducing agent.

Starting Materials
Indan-1-carboxaldehyde, Methylamine, 1-Pyrrolidinecarboxaldehyde, Reducing agent

Reaction
Step 1: Indan-1-carboxaldehyde is reacted with methylamine in the presence of a reducing agent to form methyl-(1-indan-1-yl)-amine., Step 2: Methyl-(1-indan-1-yl)-amine is then reacted with 1-pyrrolidinecarboxaldehyde to form Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine.

Mechanism Of Action

The precise mechanism of action of MPAA is not fully understood. However, it is believed that MPAA acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). MPAA also modulates the activity of various neurotransmitters, including norepinephrine and acetylcholine.

Biochemical And Physiological Effects

MPAA has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function. MPAA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MPAA in lab experiments is its high potency and selectivity. MPAA has been shown to have a high affinity for serotonin and dopamine transporters, which makes it an ideal compound for studying the effects of these neurotransmitters on various physiological processes. However, one of the limitations of using MPAA in lab experiments is its potential toxicity. MPAA has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions related to MPAA that warrant further investigation. One area of research is the potential use of MPAA as a treatment for drug addiction. MPAA has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for drug addiction in humans. Another area of research is the potential use of MPAA as a neuroprotective agent. MPAA has been found to protect against neuronal damage in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a treatment for these diseases in humans. Additionally, further studies are needed to determine the long-term safety and efficacy of MPAA in humans.

Scientific Research Applications

MPAA has shown promising results in various scientific research studies. It has been studied for its potential as an antidepressant, anxiolytic, and cognitive enhancer. MPAA has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, MPAA has been studied for its potential as a neuroprotective agent and as a possible treatment for drug addiction.

properties

IUPAC Name

N-methyl-1-(pyrrolidin-1-ylmethyl)-2,3-dihydroinden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-15(12-17-10-4-5-11-17)9-8-13-6-2-3-7-14(13)15/h2-3,6-7,16H,4-5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHQBHYCKBTAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C21)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377718
Record name Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine

CAS RN

885951-14-4
Record name Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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